![molecular formula C20H36O2Si2 B13994608 3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)
3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((5-Vinyl-1,3-phenylene)bis(oxy))bis(tert-butyldimethylsilane): is a complex organic compound characterized by the presence of vinyl and phenylene groups, as well as tert-butyldimethylsilane moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((5-Vinyl-1,3-phenylene)bis(oxy))bis(tert-butyldimethylsilane) typically involves the reaction of 5-vinyl-1,3-phenylene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The vinyl group in the compound can undergo oxidation reactions to form epoxides or diols.
Reduction: The phenylene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The tert-butyldimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for desilylation.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Cyclohexane derivatives.
Substitution: Compounds with different functional groups replacing the tert-butyldimethylsilane moieties.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers .
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its unique structural properties.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which ((5-Vinyl-1,3-phenylene)bis(oxy))bis(tert-butyldimethylsilane) exerts its effects is not fully understood. its reactivity is primarily attributed to the presence of vinyl and phenylene groups, which can participate in various chemical reactions. The tert-butyldimethylsilane moieties provide steric protection, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
((5-Vinyl-1,3-phenylene)bis(oxy))bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of tert-butyldimethylsilane.
((5-Vinyl-1,3-phenylene)bis(oxy))bis(tert-butyldiphenylsilane): Similar structure but with tert-butyldiphenylsilane groups.
Uniqueness: The presence of tert-butyldimethylsilane groups in ((5-Vinyl-1,3-phenylene)bis(oxy))bis(tert-butyldimethylsilane) provides unique steric and electronic properties, making it distinct from other similar compounds
Propriétés
Formule moléculaire |
C20H36O2Si2 |
|---|---|
Poids moléculaire |
364.7 g/mol |
Nom IUPAC |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-ethenylphenoxy]-dimethylsilane |
InChI |
InChI=1S/C20H36O2Si2/c1-12-16-13-17(21-23(8,9)19(2,3)4)15-18(14-16)22-24(10,11)20(5,6)7/h12-15H,1H2,2-11H3 |
Clé InChI |
RHMQZMRZZVIEGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C=C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


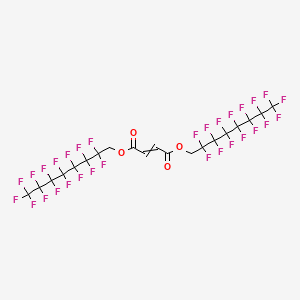

![2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione](/img/structure/B13994547.png)
![Imidazo[1,2-a]pyridine-6-methanol, alpha-methyl-](/img/structure/B13994559.png)
![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid](/img/structure/B13994563.png)
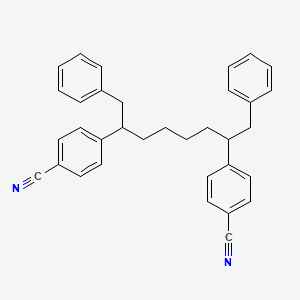
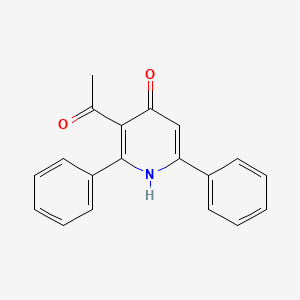
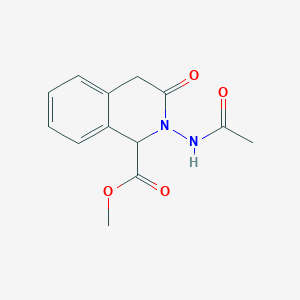


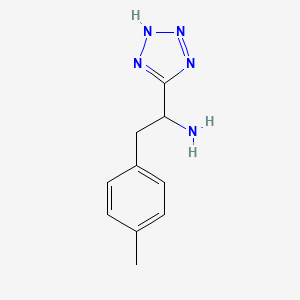
![4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13994605.png)
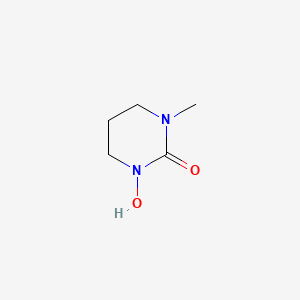
![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)
